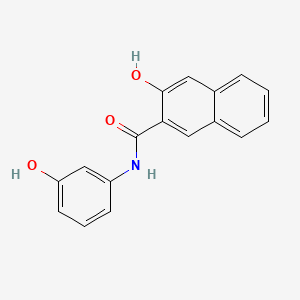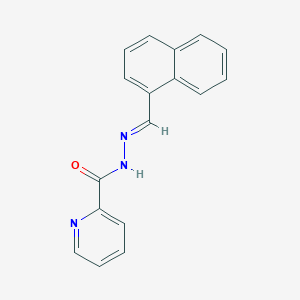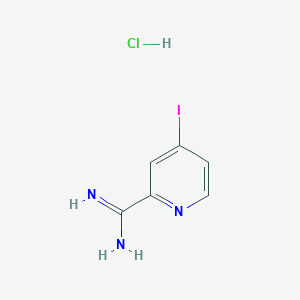
4-Iodopicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodopicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClIN3 and a molecular weight of 283.50 g/mol It is a derivative of picolinamide, where the iodine atom is substituted at the fourth position of the pyridine ring
Preparation Methods
The synthesis of 4-Iodopicolinimidamide hydrochloride typically involves the iodination of picolinamide followed by the formation of the imidamide group. The general synthetic route includes:
Iodination: Picolinamide is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the fourth position of the pyridine ring.
Formation of Imidamide: The iodinated picolinamide is then reacted with an appropriate reagent to form the imidamide group, resulting in 4-Iodopicolinimidamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-Iodopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodopicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Iodopicolinimidamide hydrochloride involves its interaction with specific molecular targets. The iodine atom and the imidamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Iodopicolinimidamide hydrochloride can be compared with other iodinated picolinamide derivatives and imidamide compounds. Similar compounds include:
4-Bromopicolinimidamide hydrochloride: Similar structure but with a bromine atom instead of iodine.
4-Chloropicolinimidamide hydrochloride: Similar structure but with a chlorine atom instead of iodine.
4-Fluoropicolinimidamide hydrochloride: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the specific properties imparted by the iodine atom, such as its reactivity and binding affinity, which can differ significantly from its bromine, chlorine, and fluorine counterparts .
Properties
CAS No. |
1179362-52-7 |
|---|---|
Molecular Formula |
C6H7ClIN3 |
Molecular Weight |
283.50 g/mol |
IUPAC Name |
4-iodopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6IN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H |
InChI Key |
CHZZJGBLEYCROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


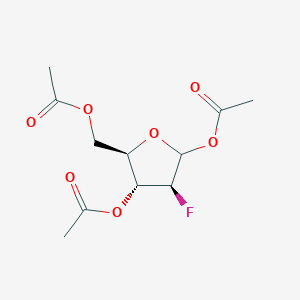

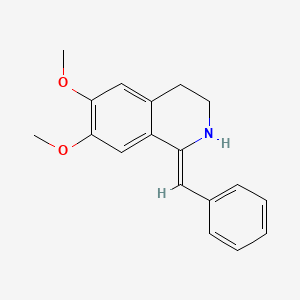

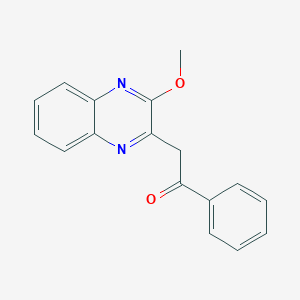


![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)

![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)
